3-(4-Cyclohexylphenyl)-butyramide
Description
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)butanamide |
InChI |
InChI=1S/C16H23NO/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H2,17,18) |
InChI Key |
SWIWMJANGDNSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-Cyclohexylphenyl)-butyramide and analogous butyramide derivatives:
Key Observations:
Lipophilicity and Bioavailability : The cyclohexyl group in this compound likely increases lipophilicity compared to NIH 8635’s chlorophenyl and piperidine substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Target Selectivity: NIH 8635 and related piperidine-containing butyramides (e.g., NIH 8714) are associated with central nervous system (CNS) targets, possibly opioid or sigma receptors, due to their structural resemblance to known analgesics . In contrast, simpler butyramides (e.g., 541-35-5) inhibit phosphodiesterases, suggesting divergent structure-activity relationships .
Polarity and Solubility: The amino group in 4-amino-3-phenylbutyric acid hydrochloride enhances polarity, making it more water-soluble than this compound. This difference may influence routes of administration (e.g., intravenous vs. oral) .
Research Findings and Pharmacological Implications
- Enzyme Inhibition: A 2003 Journal of Medicinal Chemistry study highlighted fluorophenyl-substituted butyramides as potent β-secretase inhibitors, with IC₅₀ values in the nanomolar range. The cyclohexylphenyl group in this compound could similarly enhance binding to hydrophobic enzyme pockets, though empirical data is lacking .
- CNS Applications : Piperidine-containing butyramides (e.g., NIH 8635) show structural parallels to opioid receptor ligands. The cyclohexylphenyl variant’s bulkier substituent might reduce off-target effects but requires validation in receptor-binding assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Cyclohexylphenyl)-butyramide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-cyclohexylphenyl intermediates with butyramide precursors. Key steps include:
- Reagent Selection : Use thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, enabling efficient amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction kinetics while minimizing side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves unreacted starting materials and byproducts. Monitor purity via HPLC (>95% threshold) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclohexyl (δ 1.2–2.1 ppm) and aromatic protons (δ 7.2–7.5 ppm), while the amide carbonyl resonates at ~δ 170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O amide) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical molecular weight) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) and quantify residuals using LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) and degradation rate constants (k) under each condition to model shelf-life predictions .
Advanced Research Questions
Q. What computational strategies are recommended to predict the binding affinity of this compound with potential protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases or GPCRs). Prioritize targets based on docking scores (ΔG < -7 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with catalytic sites) .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays (e.g., MTT or fluorescence) with positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .
- Meta-Analysis : Pool data from independent studies (e.g., NIH’s PubChem BioAssay) and apply statistical weighting to account for methodological heterogeneity .
Q. What in vitro and in vivo models are suitable for elucidating the compound’s metabolic pathways?
- Methodological Answer :
- In Vitro : Use human liver microsomes (HLMs) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation or dealkylation). Analyze via UPLC-QTOF-MS .
- In Vivo : Administer radiolabeled compound (¹⁴C) to rodent models. Collect plasma, urine, and feces for metabolite profiling and mass balance studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens or methyl groups) to the cyclohexylphenyl moiety to probe steric and electronic effects on target engagement .
- Bioisosteric Replacement : Replace the butyramide group with sulfonamide or urea analogs while maintaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
